molecular formula C18H23N5O3 B2504990 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1226437-11-1

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2504990
CAS No.: 1226437-11-1
M. Wt: 357.414
InChI Key: CBCFCQPYKWLVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives

The synthesis and characterization of new pyrazole and pyridine derivatives, which share structural similarities with the compound , are fundamental in the development of new therapeutic agents. For example, Hassan et al. (2014) described the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential of pyrazole derivatives in the development of cancer treatments (Hassan, Hafez, & Osman, 2014).

Potential as Antimicrobial and Anticancer Agents

Derivatives of pyrazole and pyridine have been evaluated for their antimicrobial and anticancer activities. For instance, the creation of benzodifuranyl and triazine derivatives from similar structural motifs has been explored for their anti-inflammatory and analgesic properties, as well as COX-1/COX-2 inhibition, indicating their potential as novel therapeutic agents with specific target activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Binding and Pharmacological Activity

The interaction and binding affinity of pyrazole derivatives to specific receptors, such as the CB1 cannabinoid receptor, are of significant interest. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative with the CB1 receptor, providing insights into the design of receptor-specific antagonists and agonists, which can be pivotal in developing treatments for various conditions, including pain and neurodegenerative diseases (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Development of Diagnostic and Therapeutic Agents

The structural motifs present in the compound are also explored in the development of diagnostic tools and therapeutic agents. For example, Mundwiler et al. (2004) discussed a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, illustrating the versatility of pyrazole and pyridine derivatives in medicinal chemistry and imaging applications (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCFCQPYKWLVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.